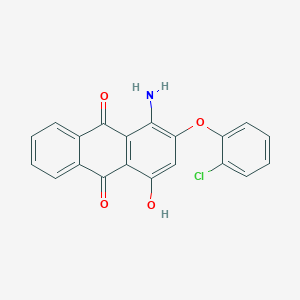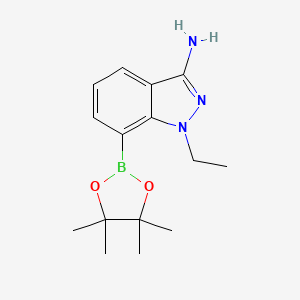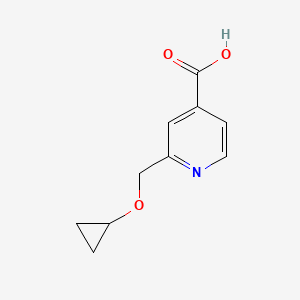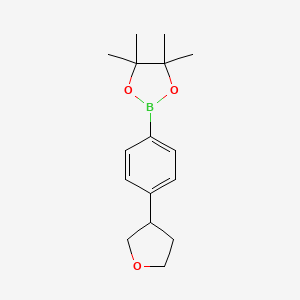![molecular formula C11H10N2O B13135448 [2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
[2,3'-Bipyridin]-6'-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3’-Bipyridin]-6’-ylmethanol is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound features a hydroxymethyl group attached to the 6’ position of the 2,3’-bipyridine structure. Bipyridines are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridin]-6’-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses a palladium catalyst to couple a boronic acid derivative of pyridine with a halogenated pyridine . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Another method involves the reduction of a corresponding aldehyde or ketone derivative of bipyridine using a reducing agent such as sodium borohydride or lithium aluminum hydride . This method is advantageous for its simplicity and high yield.
Industrial Production Methods
Industrial production of [2,3’-Bipyridin]-6’-ylmethanol may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for minimizing by-products and maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[2,3’-Bipyridin]-6’-ylmethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products Formed
Oxidation: [2,3’-Bipyridin]-6’-carboxaldehyde or [2,3’-Bipyridin]-6’-carboxylic acid.
Reduction: [2,3’-Bipyridin]-6’-ylmethane.
Substitution: Various substituted bipyridines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
[2,3’-Bipyridin]-6’-ylmethanol has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of [2,3’-Bipyridin]-6’-ylmethanol largely depends on its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and metal-organic frameworks.
3,3’-Bipyridine: Less common but used in specific applications such as the synthesis of pigments and dyes.
Uniqueness
[2,3’-Bipyridin]-6’-ylmethanol is unique due to the presence of the hydroxymethyl group, which provides additional functionality compared to other bipyridine derivatives. This functional group allows for further chemical modifications and enhances the compound’s versatility in various applications.
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
(5-pyridin-2-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-10-5-4-9(7-13-10)11-3-1-2-6-12-11/h1-7,14H,8H2 |
InChI-Schlüssel |
QJOVVMLSWJHZBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


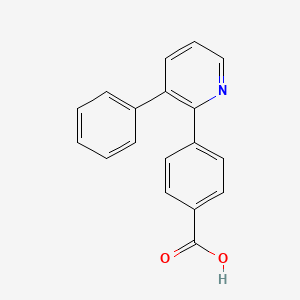
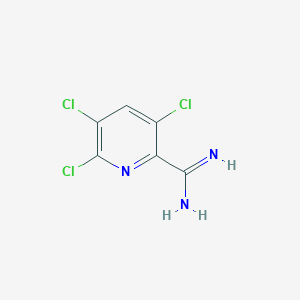
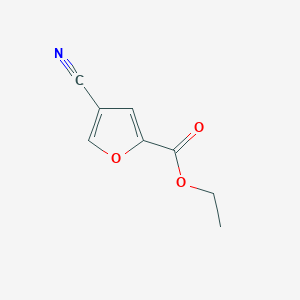
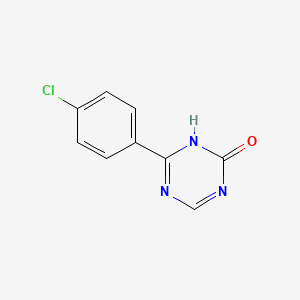
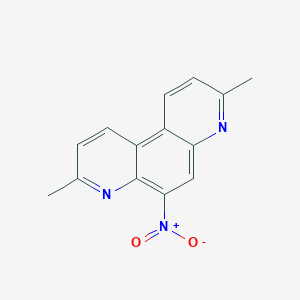
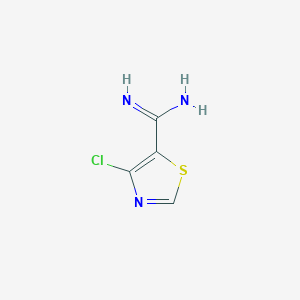

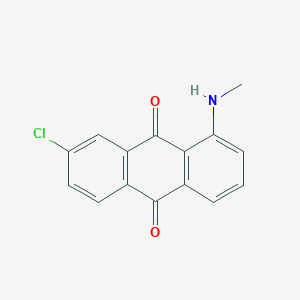
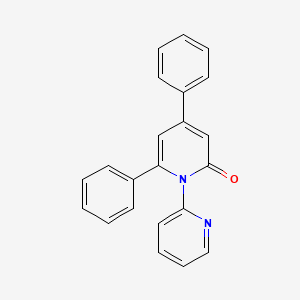
![4-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B13135403.png)
